N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of various catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo several types of chemical reactions:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
N-[3-(4-methyl-1H-indol-1-yl)propanoyl]glycylglycine can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields .
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-[[2-[3-(4-methylindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O4/c1-11-3-2-4-13-12(11)5-7-19(13)8-6-14(20)17-9-15(21)18-10-16(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
IRMJFGTVQMEGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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